Ammonium pKa: 4.6-Unit Reduction Versus Proline—Largest Among All Trifluoromethylproline Regioisomers
The ammonium pKa of 2-(trifluoromethyl)pyrrolidine-2-carboxylic acid (2tCF3Pro) is 6.07 for the free amino acid, compared to 10.68 for native proline—a reduction of 4.61 pKa units [1]. In contrast, 4cCF3Pro exhibits a pKa of 8.46 (ΔpKa = 2.22 vs Pro) and 3tCF3Pro a pKa of 8.56 (ΔpKa = 2.12 vs Pro) [1]. The 2-methyl analogue (2tCH3Pro) retains a pKa of 10.94, nearly identical to proline, demonstrating that the effect is electronic rather than steric [1]. At physiological pH 7.4, the α-CF3-proline ammonium group is predominantly deprotonated, whereas proline, 4-fluoroproline, and 4-CF3-proline remain largely protonated—a critical difference for membrane permeation and peptide coupling strategies [1][2].
| Evidence Dimension | Ammonium group pKa (free amino acid) |
|---|---|
| Target Compound Data | pKa = 6.07 (2tCF3Pro) |
| Comparator Or Baseline | Pro: pKa = 10.68; 4cCF3Pro: pKa = 8.46; 3tCF3Pro: pKa = 8.56; 2tCH3Pro: pKa = 10.94 |
| Quantified Difference | ΔpKa = −4.61 vs Pro; −2.39 vs 4cCF3Pro; −2.49 vs 3tCF3Pro; −4.87 vs 2tCH3Pro |
| Conditions | Potentiometric titration of free amino acids in aqueous solution; data from Table 1 in Kubyshkin et al. (2018) |
Why This Matters
The uniquely low pKa of α-CF3-Pro determines its neutral charge state at physiological pH, which is the mechanistic basis for its enhanced passive membrane permeability relative to all other fluorinated proline analogues—making it the preferred choice for CNS-targeted peptide design.
- [1] Kubyshkin V, Pridma S, Budisa N. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New J Chem. 2018;42(16):13461-13470. DOI: 10.1039/C8NJ02631A View Source
- [2] Oliver M, Gadais C, García-Pindado J, Teixidó M, Lensen N, Chaume G, Brigaud T. Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the L-prolyl-L-leucyl glycinamide (PLG) tripeptide. RSC Adv. 2018;8(26):14597-14602. DOI: 10.1039/C8RA02511H View Source
